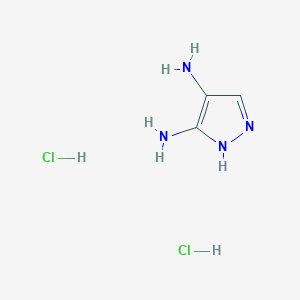

1H-吡唑-3,4-二胺

描述

1H-Pyrazole-3,4-diamine is a heterocyclic compound that is part of a broader class of pyrazole derivatives. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms. The pyrazole ring can be functionalized at various positions, leading to a wide range of chemical and physical properties, which can be tailored for specific applications, including biomedical uses .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide involves the reaction with acid chloride and 2,3-diaminopyridine, yielding a good product yield of 69% . Another approach involves the cycloaddition reactions where the azine system acts as a 1,3-dipolar species, leading to the formation of 1H-3-pyrazoline systems . These methods demonstrate the versatility in synthesizing pyrazole derivatives, allowing for the introduction of different substituents and functional groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, X-ray diffraction studies have been used to determine the crystal structure of different pyrazole compounds, revealing details such as the monoclinic space group and cell parameters . Additionally, spectroscopic methods like IR, NMR, and MS provide insights into the molecular geometry and electronic structure of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, leading to the formation of various isomeric products. The regioselectivity of these reactions can be influenced by the substituents present on the pyrazole ring . For example, the reaction between 3-methyl-1-phenyl-2-pyrazoline-4,5-dione and aromatic 1,2-diamines results in the formation of isomeric pyrazolo-[3,4-b]-quinoxaline products, which can be distinguished by their spectroscopic data .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The crystal packing of these compounds can be influenced by weak intermolecular interactions, such as C-H...pi and hydrogen bonding, which can be analyzed using Hirshfeld surface analysis . Quantum chemical computational studies provide additional information on properties like vibrational frequencies, molecular electrostatic potential, and non-linear optical properties . These studies help in understanding the behavior of pyrazole derivatives in different environments and their potential applications.

科学研究应用

-

1H-Pyrazolo[3,4-b]pyridines in Biomedical Applications

- Application Summary : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They are of interest due to their close similarity with the purine bases adenine and guanine .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results or Outcomes : These compounds have various biomedical applications, although the specific results or outcomes were not detailed in the source .

-

1H-Pyrazolo[3,4-b]quinolines in Photophysical and Biological Research

- Application Summary : 1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . They have been the subject of research for over 100 years .

- Methods of Application : The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .

- Results or Outcomes : These compounds have potential as fluorescent sensors and biologically active compounds .

-

3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole in Energetic Material Research

- Application Summary : A novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized .

- Methods of Application : The compound was synthesized via a one-step reaction from commercially available reagents .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

-

1H-Pyrazolo[3,4-b]pyridines in Biological Activity

- Application Summary : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results or Outcomes : These compounds have various biological activities, although the specific results or outcomes were not detailed in the source .

-

1H-Pyrazolo[3,4-b]quinolines in Fluorescent Sensors and Biological Activity

- Application Summary : 1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment .

- Methods of Application : The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others .

- Results or Outcomes : These compounds have potential as fluorescent sensors and biologically active compounds .

-

1, 3-diazole in Biological Research

- Application Summary : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

- Methods of Application : The specific methods of application were not detailed in the source .

- Results or Outcomes : These compounds have various biological activities, although the specific results or outcomes were not detailed in the source .

-

1H-Pyrazolo[3,4-b]pyridines in Medicinal Chemistry

- Application Summary : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results or Outcomes : These compounds have various medicinal applications, although the specific results or outcomes were not detailed in the source .

-

Pyrazole Scaffold in Synthesis and Applications

- Application Summary : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

-

3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole in Energetic Material Research

- Application Summary : A novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized .

- Methods of Application : The compound was synthesized via a one-step reaction from commercially available reagents .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

安全和危害

The safety data sheet for 1H-Pyrazole-3,4-diamine indicates that it is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and storing in a well-ventilated place with the container tightly closed .

未来方向

Research on pyrazole-containing compounds continues due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .

属性

IUPAC Name |

1H-pyrazole-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-2-1-6-7-3(2)5/h1H,4H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGQFZQWSOXLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazole-3,4-diamine | |

CAS RN |

16461-98-6 | |

| Record name | 1H-Pyrazole-3,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16461-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

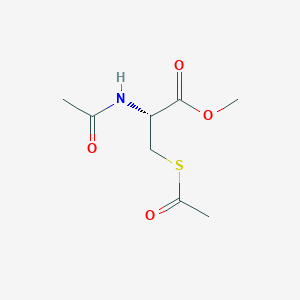

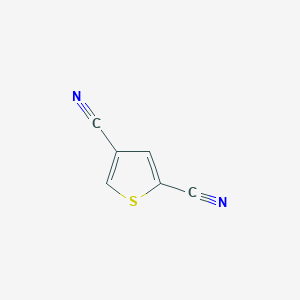

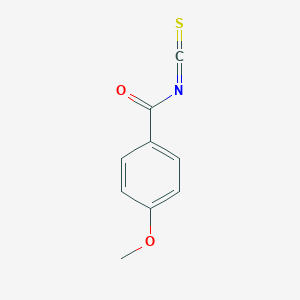

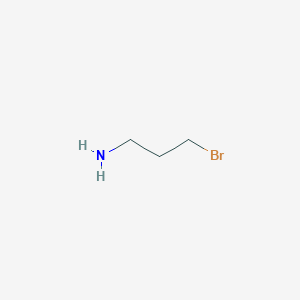

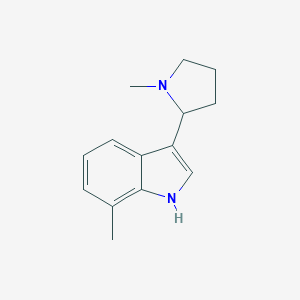

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)